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Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzofuran

Cat. No.: B15337381 Get Quote

In-depth Technical Guide: 4-Fluoro-3-
methylbenzofuran
Disclaimer: Publicly available experimental data on the specific chemical properties, structure,

and biological activity of 4-Fluoro-3-methylbenzofuran is limited. This guide provides

predicted data based on computational models and outlines a plausible synthetic methodology

based on established benzofuran synthesis protocols. The information herein is intended for

research and development professionals and should be used as a theoretical reference.

Core Chemical Properties and Structure
While experimental data is not readily available, the fundamental properties of 4-Fluoro-3-
methylbenzofuran can be estimated using computational chemistry models. These predicted

values offer a preliminary understanding of the molecule's characteristics.

Table 1: Predicted Physicochemical Properties of 4-Fluoro-3-methylbenzofuran
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Property Value

Molecular Formula C₉H₇FO

Molecular Weight 150.15 g/mol

IUPAC Name 4-Fluoro-3-methyl-1-benzofuran

SMILES Cc1c(F)ccc2oc=cc12

InChI Key
Predicted: BZYJVKQJCVHMGH-

UHFFFAOYSA-N

CAS Number Not assigned

Predicted Boiling Point ~190-210 °C

Predicted Melting Point Not available

Predicted LogP ~2.5-3.0

Predicted Solubility
Poorly soluble in water; Soluble in organic

solvents like ethanol, ether, and methanol.[1]

Structural Elucidation
The structure of 4-Fluoro-3-methylbenzofuran consists of a bicyclic system where a furan

ring is fused to a benzene ring. A fluorine atom is substituted at the 4-position and a methyl

group at the 3-position of the benzofuran core.

Key Structural Features:

Benzofuran Core: A planar, aromatic heterocyclic system.

Fluorine Substitution: The electron-withdrawing nature of the fluorine atom at the 4-position

is expected to influence the electron density distribution of the benzene ring and potentially

impact the molecule's reactivity and biological interactions.

Methyl Substitution: The methyl group at the 3-position of the furan ring can affect the steric

and electronic properties of the molecule.
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Proposed Synthesis Methodology
A plausible synthetic route for 4-Fluoro-3-methylbenzofuran can be conceptualized based on

established methods for benzofuran synthesis, such as the Perkin rearrangement or

intramolecular cyclization reactions. One potential approach involves the reaction of a

substituted phenol with an α-halo ketone followed by cyclization.

Hypothetical Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a general representation and would require optimization for the specific

synthesis of 4-Fluoro-3-methylbenzofuran.

Materials:

2-Fluoro-6-methylphenol

Chloroacetone

Potassium carbonate (K₂CO₃)

Acetone (anhydrous)

Polyphosphoric acid (PPA)

Dichloromethane

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

O-Alkylation: To a solution of 2-fluoro-6-methylphenol (1.0 eq) in anhydrous acetone, add

potassium carbonate (1.5 eq) and chloroacetone (1.2 eq).
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Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After completion, cool the mixture to room temperature and filter to remove the inorganic

salts.

Concentrate the filtrate under reduced pressure to obtain the crude ether intermediate, 1-(2-

fluoro-6-methylphenoxy)propan-2-one.

Intramolecular Cyclization: Add the crude ether intermediate to polyphosphoric acid (PPA) at

80-100 °C.

Stir the mixture at this temperature for 2-4 hours.

Cool the reaction mixture and carefully pour it onto crushed ice.

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 4-Fluoro-3-
methylbenzofuran.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical

techniques:

¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and confirm the

positions of the substituents.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

IR Spectroscopy: To identify the functional groups present in the molecule.
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Potential Signaling Pathways and Biological Activity
Due to the lack of specific studies on 4-Fluoro-3-methylbenzofuran, there is no information

available regarding its interaction with any signaling pathways or its specific biological activities.

However, the benzofuran scaffold is a common motif in many biologically active compounds,

and fluorinated organic molecules often exhibit unique pharmacological properties. Therefore, it

is plausible that 4-Fluoro-3-methylbenzofuran could be investigated for a range of biological

activities.

Logical Relationship of Key Information
The following diagram illustrates the logical flow from the core chemical identity of 4-Fluoro-3-
methylbenzofuran to its potential synthesis and characterization.
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Figure 1: Conceptual Workflow for 4-Fluoro-3-methylbenzofuran
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Conceptual workflow for 4-Fluoro-3-methylbenzofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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